molecular formula C10H13FN2O B1388652 (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol CAS No. 1228666-40-7

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1388652
CAS No.: 1228666-40-7
M. Wt: 196.22 g/mol
InChI Key: CIKOLVHCNTXPCL-UHFFFAOYSA-N
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Description

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: is an organic compound with the molecular formula C10H13FN2O It is a fluorinated pyridine derivative with a pyrrolidine ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction using a fluorinated pyridine derivative.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Studied for its properties as a fluorinated compound, which can influence reactivity and stability.

Biology and Medicine:

    Pharmacological Research: Investigated for potential pharmacological activities, including as a precursor for drug development.

    Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.

Industry:

    Material Science: Explored for its potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Utilized as a building block in the production of various chemical products.

Mechanism of Action

The mechanism of action of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In pharmacological research, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall activity.

Comparison with Similar Compounds

  • (3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol
  • 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
  • (3-Fluoropyridin-4-yl)methanol

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity and biological activity.
  • Pyrrolidine Ring: The pyrrolidine ring provides a unique structural feature that can influence the compound’s chemical and physical properties.
  • Hydroxymethyl Group: The hydroxymethyl group adds to the compound’s versatility in chemical reactions and potential applications.

Properties

IUPAC Name

[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKOLVHCNTXPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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